![molecular formula C8H14Cl2N2O2 B2797390 (1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride CAS No. 2287237-36-7](/img/structure/B2797390.png)
(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride
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Overview
Description
“(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is a chemical compound. It is also known as 2-[(3-amino-6-methoxypyridin-2-yl)amino]ethanol . It is related to the class of compounds known as pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” include its density, melting point, and boiling point . More detailed properties such as its NMR spectroscopy data and computational chemical data are also available .Scientific Research Applications
Synthesis of Piperazine Derivatives
This compound could potentially be used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for the synthesis of these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Drug Development
Given the biological and pharmaceutical activity of piperazine derivatives, this compound could be used in the development of new drugs . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Suzuki–Miyaura C–C Coupling Reactions
Organoboron derivatives, which this compound could potentially be used to synthesize, have found a wide application in the synthesis of compound libraries due to smoothly running Suzuki–Miyaura C–C coupling reactions .
Reductive Amination
Aldehydes have found a wide application in synthesis of compound libraries first of all because of smoothly running reductive amination . This compound could potentially be used in such reactions.
Synthesis of Organoboron Derivatives
This compound could potentially be used in the synthesis of organoboron derivatives . These derivatives are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .
Synthesis of Compound Libraries
Given the wide application of organoboron derivatives and aldehydes in the synthesis of compound libraries , this compound could potentially be used in the synthesis of such libraries.
Mechanism of Action
properties
IUPAC Name |
(1S)-2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWNXJQEBNVPB-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@H](CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |
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